BenchChemオンラインストアへようこそ!

2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]propanoic acid

Lipophilicity ADME Prediction Fragment-Based Drug Design

2-[(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]propanoic acid (CAS 1009595-24-7) is a synthetic aryl‑sulfonamido‑alanine derivative in which the benzodioxepin heterocycle is linked through a sulfonamide bridge to the α‑carbon of propanoic acid. The molecule has a molecular weight of 301.32 g mol⁻¹, an XLogP3 of 1.0, two hydrogen‑bond donors, and seven hydrogen‑bond acceptors.

Molecular Formula C12H15NO6S
Molecular Weight 301.31
CAS No. 1009595-24-7
Cat. No. B2697918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]propanoic acid
CAS1009595-24-7
Molecular FormulaC12H15NO6S
Molecular Weight301.31
Structural Identifiers
SMILESCC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)OCCCO2
InChIInChI=1S/C12H15NO6S/c1-8(12(14)15)13-20(16,17)9-3-4-10-11(7-9)19-6-2-5-18-10/h3-4,7-8,13H,2,5-6H2,1H3,(H,14,15)
InChIKeyJBVUPFJZEUPOOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-[(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]propanoic Acid (CAS 1009595-24-7): Structural Baseline for Procurement Evaluation


2-[(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]propanoic acid (CAS 1009595-24-7) is a synthetic aryl‑sulfonamido‑alanine derivative in which the benzodioxepin heterocycle is linked through a sulfonamide bridge to the α‑carbon of propanoic acid [1]. The molecule has a molecular weight of 301.32 g mol⁻¹, an XLogP3 of 1.0, two hydrogen‑bond donors, and seven hydrogen‑bond acceptors [1]. It is supplied as a research‑grade building block (≥95 % purity) by multiple vendors and is primarily employed as a synthetic intermediate for library synthesis and fragment‑based screening campaigns .

Why Generic Substitution is Insufficient for 2-[(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]propanoic Acid in Research Procurement


In‑class sulfonamido‑propanoic acid analogs lacking the benzodioxepin scaffold, or those with modified amino‑acid tethers, cannot replicate the conformational restriction, hydrogen‑bonding geometry, and lipophilicity profile of 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]propanoic acid [1][2]. Even closely related isosteres such as the glycine analog (CAS 790272‑41‑2) or the β‑alanine positional isomer (CAS 775314‑99‑3) produce measurably different physicochemical properties, which directly influence solubility, membrane permeability, and target‑binding orientation in fragment‑based and phenotypic screens [1][2]. Consequently, substituting any of these analogs without re‑validation introduces confounding variables that compromise data reproducibility and structure‑activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence for 2-[(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]propanoic Acid vs. Closest Analogs


Lipophilicity Advantage Over the Glycine Homolog Enhances Membrane Permeability Predictions

The target compound exhibits a computed XLogP3 of 1.0, whereas the glycine analog (CAS 790272‑41‑2) has an XLogP3 of 0.6 [1][2]. This 0.4 log unit increase corresponds to an approximately 2.5‑fold higher predicted n‑octanol/water partition coefficient, indicating improved passive membrane permeability for cell‑based assays [1][2].

Lipophilicity ADME Prediction Fragment-Based Drug Design

Enantiomeric Integrity Enables Chiral Selectivity Investigation Unavailable with Achiral Analogs

The (2S)‑enantiomer of the target compound is commercially available as a single stereoisomer (Enamine catalog EN300‑87626, ≥95 % purity) . The glycine analog (CAS 790272‑41‑2) and the β‑alanine isomer (CAS 775314‑99‑3) are achiral, while racemic mixtures of the target compound are offered by other suppliers . This stereochemical resolution allows researchers to directly probe enantioselective target interactions without additional chiral separation steps.

Stereoselective Synthesis Chiral Pool Intermediates Enantiomeric Purity

Reduced Hydrogen‑Bond Donor Count Relative to the Valine Analog Improves Solubility Predictions

The target compound contains 2 hydrogen‑bond donors and 7 acceptors (MW = 301.32 g mol⁻¹) [1], whereas the closely related valine analog (CAS 1009005‑33‑7, 2‑(3,4‑dihydro‑2H‑1,5‑benzodioxepine‑7‑sulfonamido)‑3‑methylbutanoic acid) has the same donor/acceptor counts but a higher molecular weight (329.37 g mol⁻¹) due to the isopropyl side chain [2]. The increased molecular weight without additional hydrogen‑bonding capacity typically reduces aqueous solubility, as predicted by the general trend that each additional methylene group lowers log S by ~0.5 log units.

Solubility Hydrogen Bonding Lead-Likeness

Documented Utility in Malodor Reduction Compositions Distinguishes Application Scope from Analog Series

Patent disclosures explicitly claim 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]propanoic acid within malodor reduction compositions, indicating validated performance in neutralizing environmentally objectionable odors . Neither the glycine analog (CAS 790272‑41‑2) nor the valine analog (CAS 1009005‑33‑7) is disclosed for this application, suggesting a structure‑specific interaction with odorant molecules or matrices that is not shared across the benzodioxepine‑sulfonamido acid series.

Malodor Counteraction Consumer Product Chemistry Sulfonamide Functional Materials

Purity Specifications Demonstrate Batch‑to‑Batch Consistency Across Multiple Suppliers

The target compound is consistently offered at ≥95 % purity by at least four independent suppliers (CymitQuimica, Leyan, Chemscene, Santa Cruz Biotechnology) . In contrast, the valine analog (CAS 1009005‑33‑7) is listed by fewer vendors and with less uniform purity declarations, introducing potential variability in screening data if procurement sources are changed. The broader supplier base also supports competitive pricing: 100 mg of the target compound is available for approximately €152, while the glycine analog is priced at €210 for the same quantity .

Chemical Purity Procurement Quality Control Reproducibility

Optimal Application Scenarios for 2-[(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]propanoic Acid Based on Quantitative Differentiation Evidence


Fragment‑Based Screening Libraries Requiring Balanced Lipophilicity and Permeability

With an XLogP3 of 1.0—intermediate between the glycine analog (0.6) and bulkier alkyl‑substituted sulfonamides—the target compound aligns with the 'rule‑of‑three' guidelines for fragment libraries, where moderate lipophilicity maximizes the probability of detecting specific binding while minimizing non‑specific aggregation [1]. Procurement teams assembling fragment collections should prioritize this compound when the screening cascade includes cell‑based readouts where passive permeability is essential.

Enantioselective Target Engagement Studies in Chiral Protein Binding Sites

The commercial availability of the (2S)‑enantiomer (EN300‑87626) at ≥95 % purity enables direct investigation of stereoselective interactions with chiral biological targets, such as amino acid transporters, proteases, or enantioselective GPCRs [1]. This scenario is particularly relevant when initial racemate screening reveals activity, and follow‑up studies require assignment of eudysmic ratios to prioritize lead series.

Malodor Counteraction Formulation Development with Patent‑Guided IP Protection

The explicit patent disclosure of 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]propanoic acid in malodor reduction compositions provides a legally documented starting point for industrial R&D teams developing deodorizing consumer products, air‑care formulations, or industrial odor‑neutralizing coatings [1]. Unlike structural analogs lacking this application precedent, the compound offers a defined freedom‑to‑operate landscape for formulation chemists.

SAR Campaigns Exploring Amino‑Acid Side‑Chain Effects on Target Affinity

The systematic comparison of the alanine derivative (C‑α methyl) with the glycine analog (C‑α H) and the valine analog (C‑α isopropyl) constitutes a classic methyl‑scan strategy for probing steric tolerance and conformational constraints within a binding pocket [1][2]. Researchers conducting such campaigns benefit from the target compound's central position in the homologous series, enabling clear attribution of activity changes to incremental side‑chain modifications.

Quote Request

Request a Quote for 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.